2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Overview
Description
“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of benzazepine, a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological importance . The synthesis methods and biological properties of 1-, 2-, and 3-benzazepines with a hydrogenated heterocyclic ring have been summarized and analyzed in the literature . The synthesis of these compounds generally involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular structure of “2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” can be represented by the InChI code: 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9 (8)7-10;/h1-2,7,11-12H,3-6H2;1H . This indicates that the compound consists of a benzazepine ring with a hydroxyl group attached to the 7th carbon .Physical And Chemical Properties Analysis
The compound “2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” is a powder at room temperature . It has a molecular weight of 244.13 . The compound has a melting point range of 250-254 degrees Celsius .Scientific Research Applications
Potential Antiparasitic Activity
Tetrahydro-1-benzazepines, including derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, have shown potential as antiparasitic drugs. They are being explored for the treatment of Chagas disease and leishmaniasis, significant tropical diseases caused by Trypanosoma cruzi and Leishmania chagasi parasites, respectively. The research emphasizes the significance of crystallographic features in these compounds and their biological properties (Macías et al., 2016).
Role in Synthesis and Crystallography
The compound 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, closely related to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, has been synthesized and studied for its crystallographic properties. This work contributes to understanding the structural aspects of such compounds, which is crucial in the design and development of pharmaceuticals (Macías et al., 2011).
NR2B-Selective NMDA Receptor Antagonists
Research on 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, a class derived from 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, has led to the development of NR2B-selective NMDA receptor antagonists. These are explored for their potential in neuroprotective and neuropathic pain treatment, highlighting the therapeutic applications of benzazepines in neurology (Tewes et al., 2010).
Stereochemistry in Chemical Synthesis
The stereochemistry of novel 2-alkenyl-tetrahydro-1-benzazepines, including 2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, has been studied extensively. This research is fundamental in understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Quintero et al., 2012).
Receptor Affinities in Neuropharmacology
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol derivatives have been analyzed for their affinity to dopamine D1 receptors, contributing to the development of neuropharmacological agents. Such studies are crucial in designing drugs targeting specific neural pathways (Berger et al., 1989).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11-12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRQHMKGYLQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605567 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36133-00-3 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36133-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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